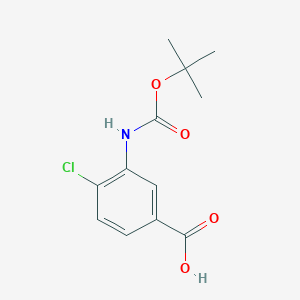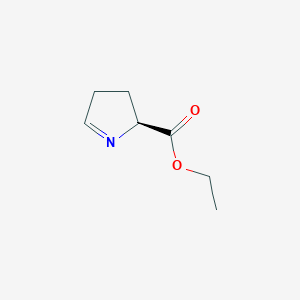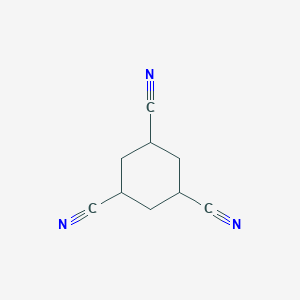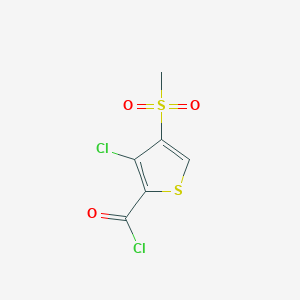
Ácido 3-((terc-butoxicarbonil)amino)-4-clorobenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine atom on the benzene ring. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amines.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is widely used in scientific research, particularly in:
Mecanismo De Acción
Target of Action
Similar compounds, such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate, have been found to target caspase-3 . Caspase-3 is a crucial enzyme involved in apoptosis, or programmed cell death .
Mode of Action
It’s known that boc-protected amino acids are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions .
Biochemical Pathways
Boc-3-amino-4-chlorobenzoic acid is likely involved in the biochemical pathways of peptide synthesis . In these pathways, Boc-protected amino acids are used as building blocks to construct peptides in a stepwise manner . The resulting peptides can then participate in various biological processes, depending on their sequence and structure.
Pharmacokinetics
The boc group is known to enhance the lipophilicity of amino acids, which could potentially improve their absorption and distribution .
Result of Action
The primary result of the action of Boc-3-amino-4-chlorobenzoic acid is the formation of peptides through peptide synthesis . These peptides can have various biological effects, depending on their sequence and structure. For example, they can act as hormones, neurotransmitters, or antibiotics .
Action Environment
The action of Boc-3-amino-4-chlorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and hence the efficiency of peptide synthesis . Moreover, the temperature can impact the rate of Boc deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The chlorination of the benzene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The reagents and solvents are typically handled in a closed system to minimize exposure and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but with the Boc group at a different position, affecting its reactivity and steric properties.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and functional group transformations that are not possible with other Boc-protected compounds .
Propiedades
IUPAC Name |
4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJRTBBSXWWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590513 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160450-12-4 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)



![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)






![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
